D-64131

概要

説明

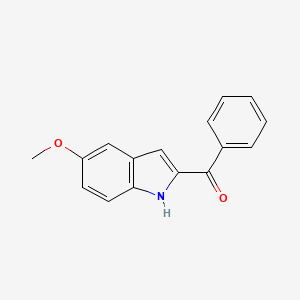

D-64131は、2-アロイルインドール類に属する合成低分子化合物です。これは、細胞の細胞骨格の必須成分である微小管の形成を阻害する強力な微小管重合阻害剤です。 この化合物は、さまざまな腫瘍細胞に対して有意な抗増殖活性を示しており、がん治療のための有望な候補となっています .

準備方法

D-64131の合成は、インドールコア構造の形成に続き、アロイル基の導入を伴います。合成経路は通常、5-メトキシ-1H-インドールの調製から始まり、次にフェニルメタノン誘導体を用いてフリーデル・クラフツアシル化を受けます。 反応条件は、多くの場合、アシル化プロセスを促進するために塩化アルミニウム(AlCl3)などのルイス酸の使用を伴います .

This compoundの工業生産方法は、収率と純度を高くするために合成経路の最適化を伴う可能性があります。 これには、連続フロー反応器の使用や、再結晶やクロマトグラフィーなどの高度な精製技術が含まれる可能性があります .

化学反応の分析

D-64131は、主にチューブリンとの相互作用を含むいくつかの種類の化学反応を受けます。この化合物は、チューブリン上のコルヒチン結合部位に結合し、その重合を阻害します。 この作用は、微小管の形成を阻害し、G2-M期での細胞周期停止とそれに続く癌細胞のアポトーシスにつながります .

これらの反応で使用される一般的な試薬には、競合結合研究のためのコルヒチンや、化合物を溶解するためのジメチルスルホキシド(DMSO)などのさまざまな溶媒があります。 これらの反応から生成される主要な生成物は、脱重合したチューブリンとアポトーシスを起こした癌細胞です .

科学的研究への応用

This compoundは、がん治療における潜在的な用途について広く研究されてきました。チューブリン重合を阻害する能力は、細胞分裂と有糸分裂のメカニズムを研究するための貴重なツールとなっています。 抗増殖効果に加えて、this compoundは癌細胞における多剤耐性の克服に有望性を示しており、他の抗癌剤との併用療法の潜在的な候補となっています .

生物学の分野では、this compoundは、微小管のダイナミクスとその細胞プロセスにおける役割を研究するために使用されます。 正常細胞を温存しながら癌細胞を選択的に標的とする能力は、さらなる研究開発のための魅力的な化合物となっています .

科学的研究の応用

Antitumor Activity

D-64131 has been extensively studied for its antitumor properties, particularly its ability to inhibit tumor cell proliferation. The compound shows an inhibitory concentration (IC50) of approximately 74 nM against various cancer cell lines, indicating potent cytotoxic effects . This activity is attributed to its role as a tubulin polymerization inhibitor, which leads to mitotic arrest in cancer cells.

In Vitro Studies

In laboratory settings, this compound has been tested on various cancer cell lines, including HeLa cells. These studies reveal that the compound effectively inhibits cell growth and induces apoptosis in a dose-dependent manner. For example, research indicated that this compound significantly reduced the rate of microtubule polymerization during the elongation phase and decreased the overall amount of polymerized tubulin during the plateau phase .

In Vivo Studies

This compound has also been evaluated in animal models. In studies involving mice bearing human tumor xenografts, oral administration of this compound resulted in notable tumor regression without significant systemic toxicity. This suggests that the compound can be administered safely at therapeutic doses while maintaining efficacy against tumors .

Comparative Analysis of this compound with Other Tubulin Inhibitors

| Compound | Mechanism of Action | IC50 (nM) | Efficacy Against MDR Tumors | Administration Route |

|---|---|---|---|---|

| This compound | Tubulin polymerization inhibitor | 74 | Yes | Oral |

| Vincristine | Microtubule destabilizer | 10–100 | Limited | Intravenous |

| Paclitaxel | Microtubule stabilizer | 10–20 | Limited | Intravenous |

| D-24851 | Tubulin destabilizer | 50–200 | Yes | Oral |

Clinical Trials and Future Directions

Currently, this compound is in the discovery phase with ongoing research aimed at further elucidating its pharmacokinetic properties and therapeutic index. The compound's potential for oral administration and its effectiveness against resistant tumor types position it as a candidate for future clinical trials aimed at evaluating its safety and efficacy in humans .

作用機序

D-64131の主な作用機序は、チューブリン上のコルヒチン結合部位への結合を伴います。この結合は、細胞分裂に不可欠な微小管へのチューブリンの重合を阻害します。 微小管形成を阻害することで、this compoundはG2-M期で細胞周期停止を引き起こし、癌細胞のアポトーシスにつながります .

This compoundの分子標的は、微小管の構成要素であるα-およびβ-チューブリンヘテロダイマーです。 これらの標的への結合とその重合を阻害する化合物の能力は、抗増殖効果の鍵となっています .

類似化合物との比較

D-64131は、パクリタキセル、ビンクリスチン、ビンブラスチンなどの化合物を含む、より広いクラスのチューブリン阻害剤の一部です。 これらの天然物由来の阻害剤と比較して、this compoundとその類似体は、多剤耐性表現型との交差耐性の欠如や、治療用量での全身毒性の欠如など、いくつかの利点を提供します .

This compoundと類似の化合物には、強力な抗増殖活性を示す別の2-アロイルインドールであるD-68144と、チューブリン重合阻害剤でもあるインドロベンザゼピン-7-オンがあります . これらの化合物は、同様の作用機序を共有していますが、薬物動態特性と、さまざまな種類の癌細胞に対する有効性に違いがある可能性があります .

生物活性

D-64131, a compound with the CAS number 74588-78-6, is recognized for its significant biological activity, particularly in the context of cancer treatment. Its mechanism primarily involves the inhibition of tubulin polymerization, which is crucial for cell division and growth in cancer cells. This article provides a detailed overview of this compound's biological activity, including its effects on tumor cell proliferation, in vivo studies, and potential therapeutic applications.

This compound acts as a novel inhibitor of tubulin polymerization , competing with colchicine for binding to the αβ-tubulin heterodimer. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The compound has demonstrated cytotoxic effects across various cancer cell lines.

In Vitro Studies

In vitro studies have shown that this compound exhibits substantial cytotoxicity against tumor cells:

- IC50 Values : The mean IC50 for this compound was reported at approximately 62 nM across 12 out of 14 different tumor types tested. Specifically, it exhibited an IC50 of 74 nM in certain assays .

| Tumor Type | IC50 (nM) |

|---|---|

| Human promyelocytic leukemia (HL-60) | 62 |

| Small-cell lung cancer (SCLC) | 74 |

In Vivo Studies

Animal studies further elucidate the effectiveness of this compound:

- Oral Administration : In vivo experiments demonstrated that this compound effectively inhibits tumor growth when administered orally at doses up to 400 mg/kg . Notably, no systemic toxicity was observed at this dosage level .

- Xenograft Models : In xenograft experiments utilizing human amelanotic melanoma (MEXF 989), treatment with this compound resulted in a significant growth delay of 23.4 days compared to control groups .

Case Studies and Research Findings

Research findings indicate that this compound has considerable therapeutic potential:

- Cancer Treatment Potential : Various studies highlight this compound's ability to inhibit tumor growth and its potential as a replacement for or supplement to existing tubulin-targeting therapies derived from natural sources .

- Comparative Analysis with Other Tubulin Inhibitors : In comparison to other known tubulin inhibitors, this compound has shown competitive binding properties similar to those of compounds like ENMD-1198, which also induces G2/M cell cycle arrest and affects endothelial cell behavior .

Summary of Findings

This compound stands out as a promising candidate for cancer therapy due to its potent anti-tumor activity and favorable safety profile. The following table summarizes key research findings related to its biological activity:

| Study Aspect | Findings |

|---|---|

| Mechanism | Inhibits tubulin polymerization |

| In Vitro IC50 | 62 - 74 nM |

| In Vivo Efficacy | Growth delay of 23.4 days at 400 mg/kg |

| Toxicity | No systemic toxicity observed |

特性

IUPAC Name |

(5-methoxy-1H-indol-2-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-13-7-8-14-12(9-13)10-15(17-14)16(18)11-5-3-2-4-6-11/h2-10,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMIJSRDISNKOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397970 | |

| Record name | D-64131 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74588-78-6 | |

| Record name | D-64131 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。